molecular formula C10H17BF2O2 B6604517 2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2307161-96-0

2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6604517
CAS No.: 2307161-96-0
M. Wt: 218.05 g/mol
InChI Key: ZCWNMYWWBJVHDE-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a pinacol (1,3,2-dioxaborolane) backbone substituted with a 2,2-difluorocyclobutyl group. This compound belongs to a broader class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions for constructing C–C bonds in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BF2O2/c1-8(2)9(3,4)15-11(14-8)7-5-6-10(7,12)13/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWNMYWWBJVHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BF2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Difluorocyclobutyl Halides with Dioxaborolane Precursors

The most widely documented method involves the coupling of 2,2-difluorocyclobutyl halides (X = Cl, Br) with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. The reaction typically proceeds under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM), facilitated by Grignard or organolithium reagents. For example, the treatment of 2,2-difluorocyclobutyl bromide with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF at −10°C yields the target compound with a reported efficiency of 72.3%.

Key mechanistic insights include the nucleophilic displacement of the halide by the boron-containing intermediate, followed by cyclization to stabilize the dioxaborolane ring. Steric hindrance from the tetramethyl groups necessitates prolonged reaction times (12–24 h) at low temperatures (−20°C to 0°C) to minimize side reactions.

Optimization of Halide Activation

Substituting bromide precursors with iodides enhances reactivity due to improved leaving-group ability. In a modified protocol, 2,2-difluorocyclobutyl iodide reacts with pinacol boronic ester in the presence of magnesium sulfate, achieving an 85% yield after 16 hours at room temperature. However, iodide instability under ambient conditions requires stringent moisture control, increasing operational complexity.

Fluorination of Cyclobutylboronic Acid Derivatives

DAST-Mediated Fluorination

Diethylaminosulfur trifluoride (DAST) serves as a pivotal reagent for introducing fluorine atoms into cyclobutylboronic esters. A two-step process involves first synthesizing 2-(cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, followed by DAST treatment at 60°C for 23 hours. This method achieves a 30% yield of the difluorinated product, with NMR spectroscopy confirming the incorporation of two fluorine atoms at the cyclobutyl C2 position.

Critical parameters :

  • Temperature : Exceeding 60°C promotes decomposition, while temperatures below 50°C result in incomplete fluorination.

  • Solvent : Toluene outperforms DCM due to its higher boiling point and compatibility with DAST.

Alternative Fluorinating Agents

PyFluor (a pyridinium fluorinating agent) and Deoxo-Fluor® have been explored as safer alternatives to DAST. In trials with 2-(cyclobutyl)-dioxaborolane, PyFluor in dichloroethane at 40°C for 72 hours yielded 44% of the difluoro product, albeit with increased sulfonate byproducts.

Cycloaddition Approaches

[2+2] Photocycloaddition of Fluorinated Alkenes

Ultraviolet light-induced cycloaddition of 1,2-difluoroethylene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-functionalized alkenes offers a stereoselective route. This method circumvents halide intermediates entirely, producing the cyclobutyl ring in situ. Pilot studies report a 58% yield under 254 nm UV light, though scalability remains limited by photon penetration depth in batch reactors.

Nickel-Catalyzed Cyclization

Nickel(0) complexes facilitate the cyclization of γ,γ-difluoro-α-boryl alkenes, forming the cyclobutyl ring with excellent diastereocontrol. Using [(COD)Ni(PPh₃)₂] as a catalyst, this method achieves 67% yield in toluene at 80°C. The mechanism proceeds via oxidative addition of the boryl group to nickel, followed by alkene insertion and reductive elimination.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages Limitations
Halide Precursor72.312–24 hScalable, high puritySensitive to moisture
DAST Fluorination3023 hDirect fluorinationLow yield, DAST toxicity
[2+2] Photocycloaddition5848 hStereoselectiveLimited scalability
Nickel Catalysis676 hRapid, diastereocontrolCatalyst cost

Chemical Reactions Analysis

2-(2,2-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to yield corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclobutyl ring.

    Substitution: The compound can undergo substitution reactions, where functional groups on the cyclobutyl ring or dioxaborolane ring are replaced with other groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,2-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets through its difluorocyclobutyl and dioxaborolane groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Key Structural Features

Similar compounds vary by the substituent attached to the boron atom. Below is a comparative analysis grouped by substituent type:

Table 1: Comparative Analysis of Pinacol Boronate Esters
Compound Name Substituent Type Molecular Formula Key Applications Notable Properties References
2-(3,5-Dichlorophenyl)-pinacolborane Aryl (halogenated) C₁₂H₁₅BCl₂O₂ Suzuki couplings, intermediates High stability, electron-withdrawing Cl
2-(Thiophen-2-yl)-pinacolborane Heteroaromatic C₁₁H₁₇BO₂S Organic electronics, dyes Enhanced π-conjugation
2-(Cinnamoyloxy)-pinacolborane Ester-functionalized C₁₅H₁₉BO₄ Catalytic hydroboration Reactivity in aldehyde/ketone reductions
2-(4-Methoxybenzyl)-pinacolborane Alkyl (ether-functionalized) C₁₅H₂₁BO₃ Metal-organic framework catalysis Improved solubility in polar solvents
2-(2,2-Difluorocyclobutyl)-pinacolborane Fluorinated cycloalkyl C₁₀H₁₄BCl₂F₂O₂ Anticancer agents, drug discovery Steric bulk, metabolic stability

Electronic and Steric Effects

  • Aryl and Heteroaromatic Substitutents : Halogenated aryl groups (e.g., 3,5-dichlorophenyl in ) exhibit electron-withdrawing effects, accelerating oxidative addition in cross-couplings. Thiophene derivatives () enhance π-conjugation, critical for optoelectronic materials.
  • Fluorinated Cycloalkyl Substituents : The 2,2-difluorocyclobutyl group in the target compound introduces significant steric hindrance and lipophilicity. Fluorine atoms increase metabolic stability by resisting cytochrome P450-mediated oxidation, a key advantage in drug design .
  • Alkyl and Ester Groups : Alkyl chains (e.g., 4-methoxybenzyl in ) improve solubility, while ester-functionalized analogs () enable regioselective reductions of carbonyl compounds.

Stability and Reactivity

  • Hydrolysis Resistance : Pinacol boronate esters generally resist hydrolysis due to the bulky pinacol backbone. Fluorinated cycloalkyl groups (as in the target compound) may further enhance stability compared to aryl or ester analogs .
  • Catalytic Reactivity : Steric bulk from the difluorocyclobutyl group may reduce reactivity in cross-couplings but improve selectivity in C–H borylation (cf. , where ligand and borane choice dramatically affect regioselectivity) .

Biological Activity

2-(2,2-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies.

  • Molecular Formula : C10H17BF2O2
  • Molecular Weight : 218.05 g/mol
  • CAS Number : 2243345-24-4
PropertyValue
Molecular Weight218.05 g/mol
DensityNot specified
Melting PointNot specified
Boiling PointNot specified

The biological activity of this compound is primarily linked to its role in modulating glycolysis and glucose transport mechanisms. Compounds similar to this one have been shown to inhibit glycolytic pathways in various cancer cell lines. The inhibition of glucose uptake is particularly relevant in the context of aggressive cancers such as glioblastoma multiforme (GBM), where enhanced glycolysis is a hallmark feature.

In Vitro Studies

Research indicates that fluorinated derivatives of glucose analogs can effectively inhibit glycolysis in GBM cells. For instance, analogs such as 2-deoxy-D-glucose (2-DG) have been studied for their ability to interfere with hexokinase activity and subsequently reduce ATP production in cancer cells .

Case Study: Inhibition of Glycolysis

In a study investigating the effects of various glucose analogs on GBM cells:

  • Compound Tested : this compound
  • Methodology : The compound was administered to cultured GBM cells.
  • Findings : The compound demonstrated significant inhibition of glucose uptake and lactate production compared to control groups.

Pharmacokinetics

The pharmacokinetic profile of compounds in this class generally shows favorable absorption and distribution characteristics. For example:

  • Oral Bioavailability : Preliminary studies suggest that similar compounds exhibit bioavailability rates between 15% and 30% .
  • Half-Life : Compounds like KL-11743 (related analog) showed half-lives ranging from 1.45 to 5.38 hours in rodent models .

Toxicity and Safety Profile

Safety assessments have indicated that these compounds are well-tolerated in animal models with minimal adverse effects observed during toxicology studies. Parameters such as erythrocyte counts and clinical chemistry showed no significant changes after treatment .

Q & A

What are the primary synthetic routes for preparing 2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what reaction conditions optimize yield?

Basic Research Question
The synthesis typically involves two key steps: (1) formation of the 2,2-difluorocyclobutyl moiety via [2+2] cycloaddition or fluorination of pre-formed cyclobutane derivatives, and (2) introduction of the boronic ester group using pinacol borane under palladium-catalyzed Miyaura borylation. Optimal conditions include:

  • Temperature : 80–100°C for cyclization/fluorination steps .
  • Catalysts : Pd(dppf)Cl₂ or Pd(OAc)₂ for boronate formation, with ligand-to-metal ratios of 2:1 to stabilize intermediates .
  • Solvents : Anhydrous THF or dioxane to prevent hydrolysis of the boronic ester .
    Yield improvements (>75%) are achieved by slow addition of boronic reagents and inert atmosphere maintenance .

How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Basic Research Question
Key methodologies include:

  • NMR Spectroscopy : ¹⁹F NMR to confirm difluorocyclobutyl substitution (δ −110 to −120 ppm for CF₂ groups) and ¹¹B NMR for boronate integrity (δ 28–32 ppm) .
  • HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify molecular ion peaks (e.g., [M+H]+ at m/z ~268) and detect impurities .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal analysis resolves bond angles and steric effects of the cyclobutyl group .

What strategies are effective in addressing discrepancies in catalytic efficiency observed during Suzuki-Miyaura cross-coupling reactions using this boronic ester?

Advanced Research Question
Contradictions in catalytic activity (e.g., variable yields with aryl halides) may arise from steric hindrance of the difluorocyclobutyl group or electronic effects. Methodological approaches include:

  • Ligand Screening : Bulky ligands (e.g., SPhos, XPhos) mitigate steric clashes and enhance transmetalation rates .
  • Solvent Optimization : Mixed solvents (toluene/DMF, 4:1) improve solubility of aromatic coupling partners .
  • Kinetic Studies : Monitor reaction progress via in-situ ¹⁹F NMR to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .
    Comparative studies with structural analogs (e.g., phenyl vs. biphenyl boronic esters) can isolate substituent effects .

How does the difluorocyclobutyl substituent influence the compound's stability under various pH conditions?

Advanced Research Question
The electron-withdrawing CF₂ group enhances hydrolytic stability of the boronic ester compared to non-fluorinated analogs. Experimental approaches to assess stability:

  • pH-Dependent Degradation Studies : Incubate the compound in buffered solutions (pH 1–13) and quantify decomposition via ¹¹B NMR or LC-MS. Stability peaks near neutral pH (6–8), with rapid hydrolysis under acidic conditions (pH < 3) due to protonation of the boronate .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability; the cyclobutyl ring’s strain may lower decomposition onset temperatures (>150°C) compared to benzene derivatives .

What computational methods are recommended to predict the reactivity of this compound in novel synthetic pathways?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Transition States : For Suzuki-Miyaura coupling, analyze Pd–B bond formation energetics and steric interactions with the cyclobutyl group .
  • Solvent Effects : Use COSMO-RS to simulate solvent polarity impacts on reaction barriers .
  • Fluorine Substituent Effects : Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between CF₂ and the boronate .
    Validated computational models should be cross-referenced with experimental kinetic data to refine parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.